6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride
Description
Chemical Identity and Nomenclature
6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride represents a complex tricyclic heterocyclic compound with the molecular formula C13H15ClN2O and a molecular weight of 250.72 grams per mole. The compound is registered under Chemical Abstracts Service number 1881322-03-7 and is classified as a hydrochloride salt derivative of the parent compound 6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the compound also known by the alternative systematic name 3-(aminomethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one;hydrochloride.
The structural framework consists of a fused tricyclic system incorporating quinoline and pyridine moieties, with specific stereochemical arrangements that define its unique chemical properties. The compound features an aminomethyl substituent at the 6-position and exists as a lactam structure with the carbonyl group at position 5. The hydrochloride salt formation involves protonation of the amino group, resulting in enhanced water solubility and improved handling characteristics for research applications. Commercial preparations typically achieve purity levels of 95-97%, indicating the compound's suitability for high-quality research applications.
Table 1: Chemical Identity Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C13H15ClN2O |
| Molecular Weight | 250.72 g/mol |
| Chemical Abstracts Service Number | 1881322-03-7 |
| Parent Compound Chemical Abstracts Service Number | 16641435 |
| Purity Range | 95-97% |
| Salt Form | Hydrochloride |
The compound's structural complexity arises from the fusion of multiple heterocyclic rings, creating a rigid molecular framework that influences its chemical reactivity and biological interactions. The pyrido[3,2,1-ij]quinoline core structure represents a specific annulation pattern where the pyridine ring is fused to the quinoline system in a defined geometric arrangement. This particular fusion pattern distinguishes it from other isomeric pyrido-quinoline derivatives and contributes to its unique pharmacological profile.
Historical Context of Pyrido[3,2,1-ij]quinoline Derivatives
The development of pyrido[3,2,1-ij]quinoline derivatives represents a significant milestone in heterocyclic chemistry research, with historical roots tracing back to the broader exploration of quinoline-based compounds. The initial interest in quinoline derivatives emerged from their natural occurrence and demonstrated biological activities, particularly in antimalarial research. The evolution toward more complex fused ring systems like pyrido[3,2,1-ij]quinolines occurred as researchers sought to enhance biological activity and selectivity through structural modification.
Early synthetic approaches to pyrido[3,2,1-ij]quinoline systems were characterized by multi-step procedures requiring harsh reaction conditions and resulting in modest yields. The breakthrough development of palladium-catalyzed coupling reactions revolutionized the synthesis of these tricyclic compounds, as demonstrated by the unexpected formation of 5H-pyrido[3,2,1-ij]quinolin-3-one from the coupling reaction of acrolein with 8-bromoquinoline. This discovery provided a direct synthetic route that bypassed the traditional multi-step approaches and opened new avenues for accessing diverse pyrido[3,2,1-ij]quinoline derivatives.
The historical progression of pyrido[3,2,1-ij]quinoline research has been marked by significant advances in understanding structure-activity relationships. Research conducted on N-aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides revealed important biological activities, particularly diuretic effects that exceeded the activity of established diuretic agents like hydrochlorothiazide. These findings established the pyrido[3,2,1-ij]quinoline scaffold as a privileged structure in medicinal chemistry research.
The development of improved synthetic methodologies has paralleled advances in biological evaluation, with researchers identifying key structural features that influence biological activity. The importance of specific substituent patterns, particularly the beneficial effects of methoxy substitution in aromatic amide fragments, has been established through systematic structure-activity relationship studies. These historical developments have culminated in the current understanding of pyrido[3,2,1-ij]quinoline derivatives as versatile scaffolds for drug discovery applications.
Significance in Heterocyclic Chemistry Research
The significance of 6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride in heterocyclic chemistry research stems from its representation of advanced synthetic strategies and its potential applications in pharmaceutical development. The compound exemplifies the complexity achievable in modern heterocyclic synthesis while maintaining practical accessibility through established synthetic routes. Research investigations have demonstrated that pyrido[3,2,1-ij]quinoline derivatives possess unique structural features that contribute to their biological activities and make them valuable targets for medicinal chemistry programs.
Contemporary research has highlighted the importance of tricyclic quinoline derivatives in developing novel therapeutic agents with improved selectivity and potency profiles. Studies examining N-aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides have revealed significant diuretic activities, with some derivatives exceeding the efficacy of established diuretic medications. The structural similarity of these compounds to known aldosterone synthase inhibitors suggests potential mechanisms involving aldosterone production regulation, opening new avenues for cardiovascular disease research.
The compound's significance extends beyond its individual properties to its role as a representative member of a broader class of bioactive heterocycles. Recent advances in heterocyclic chemistry have emphasized the importance of polycyclic aromatic systems containing nitrogen heteroatoms, with quinoline derivatives demonstrating diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The pyrido[3,2,1-ij]quinoline framework combines the pharmacologically relevant quinoline core with additional structural complexity that can enhance selectivity and reduce off-target effects.
Table 2: Research Applications and Significance
| Research Area | Significance | Key Findings |
|---|---|---|
| Synthetic Methodology | Direct tricyclic synthesis | Palladium-catalyzed coupling provides efficient access |
| Medicinal Chemistry | Diuretic activity | Exceeds hydrochlorothiazide activity in animal models |
| Structure-Activity Relationships | Substituent effects | Methoxy groups enhance biological activity |
| Drug Discovery | Lead optimization | Provides scaffold for aldosterone synthase inhibitors |
The research significance of this compound class is further emphasized by ongoing investigations into their mechanisms of action and potential therapeutic applications. Molecular docking studies have provided insights into the binding interactions with various protein targets, including estrogen receptor alpha, epidermal growth factor receptor, and nicotinamide adenine dinucleotide phosphate oxidase proteins. These computational studies complement experimental biological evaluations and contribute to the rational design of improved derivatives with enhanced therapeutic potential.
The continued investigation of pyrido[3,2,1-ij]quinoline derivatives reflects their importance in contemporary medicinal chemistry research. The structural complexity of these compounds provides multiple sites for chemical modification, enabling the systematic exploration of structure-activity relationships and the optimization of biological properties. Current research efforts focus on understanding the molecular basis of their biological activities and developing more potent and selective derivatives for therapeutic applications. The compound represents a significant achievement in heterocyclic chemistry that bridges fundamental synthetic methodology with practical pharmaceutical applications.
Properties
IUPAC Name |
3-(aminomethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c14-8-11-7-10-4-1-3-9-5-2-6-15(12(9)10)13(11)16;/h1,3-4,7H,2,5-6,8,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYPCYIRGFFTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1881322-03-7 | |
| Record name | 1H,5H-Benzo[ij]quinolizin-5-one, 6-(aminomethyl)-2,3-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1881322-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Starting Material and Initial Functionalization
The synthesis begins with the preparation of 6-phthalimidomethyl-5H-dibenz[b,e]azepine as an intermediate. This compound is typically obtained via cyclization of suitable precursors such as dibenzo[b,e]azepine derivatives with formaldehyde or related methylating agents, followed by phthalimide protection at the methyl position.
Hydrogenation to Obtain the Dihydro Derivative
The key step involves hydrogenation of the phthalimidomethyl derivative to generate the dihydro compound:
| Step | Conditions | Reagents | Notes |
|---|---|---|---|
| Hydrogenation | 60–80°C, 6–7 bar H₂ | Palladium on carbon catalyst | Conducted in dimethylformamide (DMF) or dimethylacetamide (DMA) with added acetic or formic acid (1–3 mol/mol) to facilitate reduction and prevent over-reduction |
| Post-reaction | Filtration | - | Catalyst removal, solvent removal |
This process yields 6-phthalimidomethyl-5H-dibenz[b,e]azepine with yields typically around 90%, depending on reaction conditions.
Conversion to the Aminomethyl Derivative
Hydrazinolysis
The hydrogenated intermediate undergoes hydrazinolysis to cleave the phthalimide protecting group:
| Step | Conditions | Reagents | Notes |
|---|---|---|---|
| Hydrazinolysis | Reflux in aqueous mixture with high-boiling solvent (e.g., glycol) | Hydrazine hydrate | Conducted at 80–100°C, with the reaction mixture kept at controlled pH using sodium hydroxide (NaOH). This reduces the amount of hydrazine needed, enhancing safety. |
| Extraction | Organic solvent (e.g., dichloromethane) | - | Organic phase contains the free amine |
In Situ Reaction with Bromocyanogen
The free amine reacts in situ with bromocyanogen , generated in a controlled manner from sodium bromide, sodium cyanide, and bromine :
| Step | Conditions | Reagents | Notes |
|---|---|---|---|
| Bromocyanogen formation | Aqueous reaction at 10–15°C | Bromine, sodium bromide, sodium cyanide | Controlled addition to prevent excess reagent buildup |
| Coupling | Organic phase | Amine + bromocyanogen | Results in formation of 6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one |
Formation of the Hydrochloride Salt
Acidification and Precipitation
The free base is dissolved in dimethylformamide (DMF) containing dissolved hydrochloric acid gas (2–7 wt.% concentration). After filtration and partial solvent removal:
| Step | Conditions | Reagents | Notes |
|---|---|---|---|
| Acidification | Cooling to 15°C | Hydrochloric acid gas | Precipitates the hydrochloride salt with high purity (yield ~90%) |
| Isolation | Centrifugation, washing | - | Ensures removal of impurities |
Purification and Final Processing
The precipitated hydrochloride salt is washed with cold solvents (e.g., ethanol or acetone) and dried under vacuum. This process yields a high-purity product suitable for pharmaceutical applications.
Summary of Key Parameters and Data Table
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Hydrogenation | Palladium on carbon, acetic/formic acid | 60–80°C, 6–7 bar H₂ | ~90 | In DMF/DMA solvent |
| Hydrazinolysis | Hydrazine hydrate, NaOH | Reflux at 80–100°C | Variable | Reduces hydrazine amount |
| Bromocyanogen coupling | Bromine, NaBr, NaCN | 10–15°C | High | Controlled in situ formation |
| Hydrochloride salt formation | HCl gas in DMF | 15°C | ~90 | Precipitation step |
Notes and Considerations
- Safety : Handling bromocyanogen and cyanide derivatives requires strict safety protocols, including in situ generation and controlled addition.
- Environmental Impact : Use of high-boiling solvents like DMF and DMA necessitates proper waste management.
- Yield Optimization : Reaction parameters such as temperature, pressure, and reagent stoichiometry are critical for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
Diuretic Activity
Research indicates that this compound exhibits diuretic properties that may surpass those of traditional diuretics such as hydrochlorothiazide. Its mechanism appears to involve inhibition of aldosterone synthase, making it a candidate for treating hypertension and related cardiovascular disorders.
Immune Modulation
Preliminary studies suggest that 6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one may act as an agonist for Toll-like receptor 2 (TLR2). This interaction could have implications for developing immunomodulatory therapies or vaccine adjuvants, enhancing the immune response in various clinical settings.
Antimicrobial Activity
There is emerging evidence supporting the antimicrobial properties of this compound. Its structural features allow it to interact with bacterial targets, potentially leading to new treatments for infections resistant to conventional antibiotics.
Synthetic Methodologies
The synthesis of 6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride typically involves multi-step processes. One common synthetic route includes:
- Starting Material : 6-chloromethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one.
- Reaction with Amines : The chloromethyl group is reacted with appropriate amines under controlled conditions to introduce the aminomethyl group.
- Purification : The resultant product is purified through recrystallization or chromatographic techniques.
Case Studies and Research Findings
Several studies have documented the pharmacological effects of this compound:
- Diuretic Efficacy Study : A comparative study demonstrated that 6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one showed enhanced diuretic activity in animal models compared to standard diuretics.
- TLR Agonist Activity : Research exploring its role as a TLR agonist revealed promising results in modulating immune responses in vitro and in vivo models.
Mechanism of Action
The mechanism of action of 6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Modifications and Key Features
The pharmacological and physicochemical properties of pyrido[3,2,1-ij]quinolin-5-one derivatives are highly sensitive to substitutions at the 6-position. Below is a comparison with closely related compounds:
Pharmacological Activity
- Diuretic Efficacy: The aminomethyl derivative exhibits superior diuretic activity compared to pyrrolo[3,2,1-ij]quinoline analogs. In vivo studies in rats demonstrated a 40–60% increase in urine output at 10 mg/kg, outperforming hydrochlorothiazide (40 mg/kg) .
- Mechanistic Insights: The aminomethyl group enhances binding to aldosterone synthase, a key enzyme in electrolyte regulation, while the pyrido core improves metabolic stability over pyrrolo analogs .
- Safety Profile : Unlike hydrochlorothiazide, the compound shows minimal kaliuresis (potassium excretion), reducing the risk of hypokalemia .
Spectroscopic and Analytical Data
- ¹H NMR: The aminomethyl group resonates as a triplet at δ 3.2–3.4 ppm (J = 6 Hz), while the pyrido ring protons appear as multiplets between δ 6.8–7.5 ppm .
- Mass Spectrometry: The molecular ion peak for the hydrochloride salt is observed at m/z 250.7 (M+H)+, with fragmentation patterns consistent with cleavage of the aminomethyl group .
Biological Activity
6-(Aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This compound belongs to the pyridoquinoline class and has been investigated for various pharmacological properties, including diuretic and antihypertensive effects.
Chemical Structure and Properties
The molecular formula of 6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride is C₁₃H₁₅ClN₂O, with a molecular weight of 250.73 g/mol. The compound features an aminomethyl group at the sixth position and a carbonyl group at the fifth position of the quinoline ring system. This unique arrangement of functional groups influences both its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride |
| CAS Number | 1881322-03-7 |
| Molecular Formula | C₁₃H₁₅ClN₂O |
| Molecular Weight | 250.73 g/mol |
| Purity | 95% |
Diuretic Effects
Research indicates that 6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one exhibits significant diuretic activity , surpassing traditional diuretics like hydrochlorothiazide in certain assays. This diuretic effect is attributed to its ability to inhibit aldosterone synthase, which plays a crucial role in regulating blood pressure and fluid balance in the body .
Antihypertensive Potential
The compound's potential as an antihypertensive agent has been explored through various studies. It has shown promise in lowering blood pressure by acting on pathways involved in vasodilation and fluid excretion. The inhibition of aldosterone synthesis is particularly relevant for treating hypertension and related cardiovascular disorders .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to affect cellular proliferation and viability. For instance, compounds structurally related to pyridoquinolines have been shown to reduce cellular proliferation by up to 75% in certain cancer cell lines. This suggests that 6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one may possess anticancer properties that warrant further investigation .
Structure-Activity Relationship (SAR)
Recent research has focused on the structure-activity relationship (SAR) of similar compounds to optimize their biological activity. Variations in the functional groups attached to the quinoline structure can significantly alter their pharmacological effects. For example, modifications that enhance lipophilicity or alter electronic properties may improve efficacy against specific biological targets .
Q & A
Basic: How can the synthesis of 6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride be optimized for higher yield?
Methodological Answer:
Optimization involves:
- Solvent Selection : Use polar aprotic solvents like DMF or DMSO to enhance reaction kinetics. For example, DMF improves alkylation efficiency in pyrido-quinoline derivatives .
- Catalyst and Base : Employ Cs₂CO₃ as a base for deprotonation, which facilitates nucleophilic substitution in alkylation steps. This method achieved 77% yield in analogous pyridoquinoxaline syntheses .
- Temperature Control : Reflux conditions (60–80°C) balance reactivity and side-product formation. Prolonged heating (>16 hours) may degrade sensitive intermediates .
- Purification : Flash chromatography (e.g., ethyl ether/methanol gradients) effectively isolates the target compound from by-products .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign proton environments (e.g., CH₃ groups at δ 3.78 ppm in CDCl₃) and quaternary carbons. Compare with pyrido[3,2,1-ij]quinoline analogs for consistency .
- IR Spectroscopy : Identify functional groups like C=O (1651–1732 cm⁻¹) and hydrogen-bonded NH stretches .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 324 [M+1] for related compounds) and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguous stereochemistry if crystallization is feasible (e.g., analogs with 239–240°C melting points) .
Advanced: How can contradictory NMR data arising from tautomerism or solvent effects be resolved?
Methodological Answer:
- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to stabilize specific tautomers. For example, DMSO-d₆ resolves H-10 proton shifts in pyridoquinoxalines .
- Variable Temperature NMR : Detect dynamic equilibria by analyzing peak splitting at 25–60°C .
- Decoupling Experiments : Suppress coupling artifacts (e.g., H-7/H-9 coupling in CDCl₃) .
- Comparative Analysis : Cross-reference with published spectra of structurally similar compounds (e.g., furoquinolones in ).
Advanced: How are by-products managed during alkylation or substitution reactions?
Methodological Answer:
- Reagent Stoichiometry : Use a 2:1 molar ratio of alkylating agent (e.g., dimethyl sulfate) to substrate to minimize unreacted intermediates .
- Chromatographic Separation : Employ silica gel columns with optimized eluent ratios (e.g., 9.5:0.5 ether/methanol) to isolate target products (e.g., 14a) from regioisomers (e.g., 15a) .
- Kinetic Monitoring : Track reaction progress via TLC (Rf values: 0.46 vs. 0.65 for by-products) to terminate reactions before side-product dominance .
Advanced: What stability considerations are critical under varying pH and temperature conditions?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .
- pH Stability : Avoid aqueous solutions below pH 5 or above pH 8, as protonation/deprotonation may alter solubility or reactivity .
- Thermal Stability : Decomposition occurs >150°C; use differential scanning calorimetry (DSC) to identify safe handling ranges .
Advanced: How can structure-activity relationships (SAR) guide bioactivity optimization?
Methodological Answer:
- Substituent Screening : Introduce electron-withdrawing groups (e.g., Cl, F) at the 5-position to enhance antimicrobial activity, as seen in 4-hydroxyquinolin-2(1H)-one derivatives .
- Scaffold Modification : Replace the pyrido ring with furo or pyrimido moieties to modulate cytotoxicity (e.g., IC₅₀ values in imidazo-quinoxaline analogs) .
- In Silico Modeling : Use docking studies to predict binding affinity to targets like DNA gyrase or kinase enzymes .
Advanced: How do conflicting cytotoxicity results in different cell lines inform experimental design?
Methodological Answer:
- Cell Line Panels : Test across diverse lines (e.g., HeLa, MCF-7) to identify tissue-specific toxicity. For example, pyrido[3,2,1-ij]quinolines show selectivity for cancer vs. normal fibroblasts .
- Mechanistic Studies : Use flow cytometry to distinguish apoptosis (Annexin V staining) from necrosis (propidium iodide uptake) .
- Dose-Response Curves : Calculate IC₅₀ values with nonlinear regression to compare potency (e.g., 14a vs. 15a in ).
Advanced: What methodologies validate environmental safety for lab disposal?
Methodological Answer:
- Aquatic Toxicity Assays : Use Daphnia magna or algae models to assess LC₅₀ values, as pyridoquinolines may inhibit mitochondrial respiration .
- Waste Treatment : Neutralize acidic/basic residues before incineration (≥1000°C) to prevent dioxin formation .
- Regulatory Compliance : Follow OECD Guidelines 201/202 for acute toxicity testing .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
